N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-8-7-12(9-17(15)23-2)16-10-14(20-24-16)11-18(21)19-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYDHJFYJUUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the isoxazole ring.
N-cyclopentyl-3,4,5-trimethoxybenzamide: Contains a trimethoxybenzene ring instead of the dimethoxyphenyl group.
N-cyclopentyl-2-(5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)acetamide: Features a tetrazole ring instead of the isoxazole ring.
Uniqueness
N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.35 g/mol. The compound features a cyclopentyl group and an oxazole ring, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that N-(substituted phenyl)-2-chloroacetamides demonstrate varying levels of efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances antimicrobial potency due to increased lipophilicity, facilitating membrane penetration .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being evaluated.
Anticancer Activity
The compound's potential anticancer properties are also under investigation. Preliminary studies suggest that related oxazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The oxazole moiety has been identified as a crucial structural feature for anticancer activity due to its ability to interact with cellular targets involved in tumor growth .
Case Study: Oxazole Derivatives in Cancer Research
A study investigating several oxazole derivatives demonstrated that modifications at the 5-position significantly influenced cytotoxicity against various cancer cell lines. The results indicated that compounds with electron-donating groups at this position exhibited enhanced activity compared to their electron-withdrawing counterparts.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the cyclopentyl group may facilitate membrane disruption in microbial cells.
- Induction of Apoptosis : In cancer cells, activation of apoptotic pathways could be mediated through oxidative stress or mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
